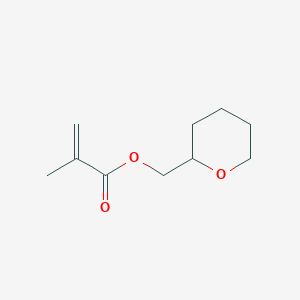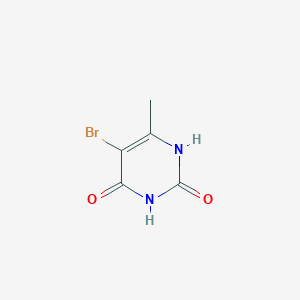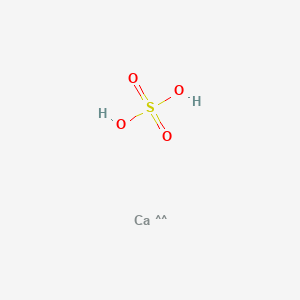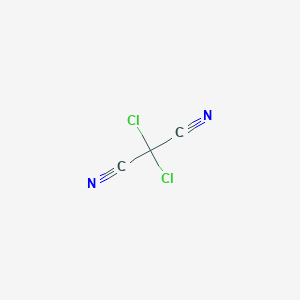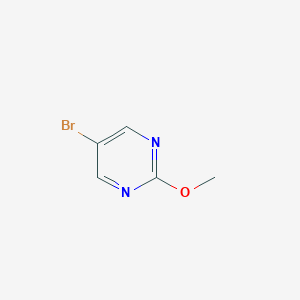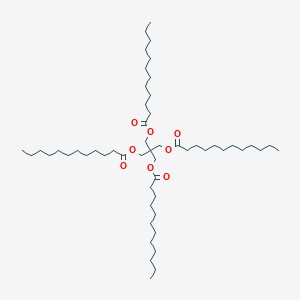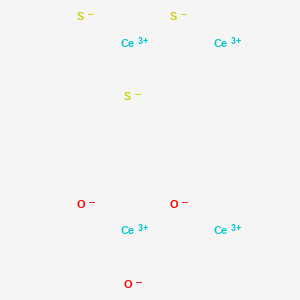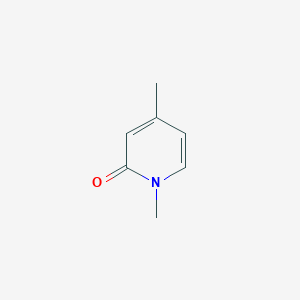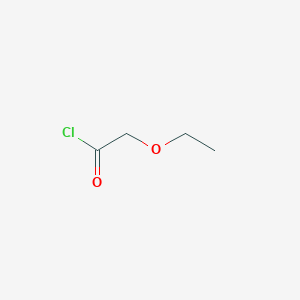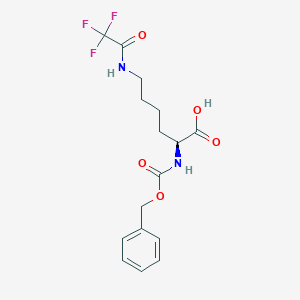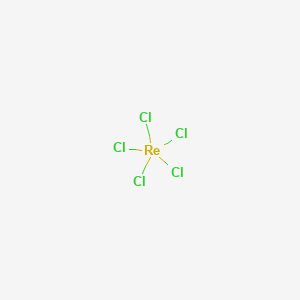
Cloruro de renio(V)
Descripción general
Descripción
Rhenium(V) chloride is an inorganic compound with the formula Re₂Cl₁₀. This red-brown solid is paramagnetic and has a bioctahedral structure. It can be described as Cl₄Re(μ-Cl)₂ReCl₄, where two chloride ligands are bridging ligands connecting two rhenium atoms . The compound was first prepared in 1933, a few years after the discovery of rhenium .
Aplicaciones Científicas De Investigación
Rhenium(V) chloride has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Rhenium(V) chloride, also known as Pentachlororhenium or Rhenium pentachloride, has been identified as a promising candidate for new antibiotics to combat multi-drug resistant (MDR) pathogens . Its primary targets include Staphylococcus aureus (S. aureus) and Candida albicans (C. albicans) . These organisms are common causes of infections and are increasingly resistant to many first-line antibiotics, making them significant targets for new antimicrobial agents .
Mode of Action
Rhenium(V) chloride interacts with its targets through a mechanism that is still under investigation. It’s known that rhenium-based metallodrugs, including rhenium(v) chloride, have the potential for novel mechanisms of action which could avoid multi-drug resistant pathways . This suggests that Rhenium(V) chloride may interact with its targets in a way that is different from traditional antibiotics, potentially bypassing common resistance mechanisms .
Biochemical Pathways
It’s known that metal-based compounds, like rhenium(v) chloride, can explore 3-dimensional structure–activity space . This suggests that these compounds may interact with multiple biochemical pathways, potentially leading to a broad spectrum of downstream effects .
Pharmacokinetics
albicans, alongside low human cell toxicity, suggests that it may have favorable bioavailability .
Result of Action
The result of Rhenium(V) chloride’s action is the inhibition of growth in targeted pathogens, such as S. aureus and C. albicans . This inhibition is likely due to the compound’s interaction with these organisms at the molecular and cellular levels .
Action Environment
Like other metal-based compounds, its activity may be influenced by factors such as ph, temperature, and the presence of other ions
Métodos De Preparación
Rhenium(V) chloride is typically prepared by the chlorination of rhenium at temperatures up to 900°C . The material can be purified by sublimation. This compound is one of the most oxidized binary chlorides of rhenium and does not undergo further chlorination . Industrial production methods often involve the use of ammonium perrhenate, potassium perrhenate, rhenium (VII) oxide, and rhenium pentachloride itself .
Análisis De Reacciones Químicas
Rhenium(V) chloride undergoes various types of chemical reactions, including:
Reduction: Reduction of rhenium pentachloride gives trirhenium nonachloride.
Oxygenation: Oxygenation of rhenium pentachloride affords rhenium (VII) oxychloride.
Ammonolysis: Ammonolysis with liquid ammonia results in the formation of [ReCl₃(NH₂)₂,2NH₃]ₙ.
Substitution: The pentachloride is reduced by 2,2′-bipyridyl to give ReCl₄(bipy).
Comparación Con Compuestos Similares
Rhenium(V) chloride is similar to other rhenium chlorides, such as:
Rhenium tetrachloride (ReCl₄): This compound has a different oxidation state and structure compared to rhenium pentachloride.
Rhenium hexachloride (ReCl₆): Prepared from rhenium hexafluoride, it is more oxidized than rhenium pentachloride.
Trirhenium nonachloride (Re₃Cl₉): Formed by the reduction of rhenium pentachloride.
Rhenium(V) chloride is unique due to its bioctahedral structure and its role as an early catalyst for olefin metathesis .
Propiedades
IUPAC Name |
pentachlororhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Re/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQYTGKSBZGQMO-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Re](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReCl5, Cl5Re | |
| Record name | Rhenium(V) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rhenium(V)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065552 | |
| Record name | Rhenium chloride (ReCl5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green powder; [MSDSonline] | |
| Record name | Rhenium(V) chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8681 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13596-35-5 | |
| Record name | Rhenium pentachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13596-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium chloride (ReCl5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenium chloride (ReCl5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium chloride (ReCl5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhenium pentachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can rhenium pentachloride catalyze Friedel-Crafts reactions?
A1: Yes, rhenium pentachloride acts as a Lewis acid catalyst in Friedel-Crafts alkylation and acylation reactions. [] It efficiently catalyzes the alkylation of aromatic compounds with olefins or alkyl halides. For example, reacting ethylene with benzene in the presence of rhenium pentachloride yields s-butylbenzene as the primary product. [] While a stoichiometric amount of the catalyst is needed for acylation at low temperatures, the reaction proceeds catalytically at higher temperatures. []
Q2: How does rhenium pentachloride compare to other catalysts in styrene polymerization?
A2: Rhenium pentachloride is a potent Lewis acid catalyst for styrene polymerization, producing high molecular weight polystyrene with good yield. [, ] Kinetic studies suggest that the polymerization mechanism involves a π-complex between rhenium pentachloride and the styrene monomer in benzene solution. [] In the presence of ethylene dichloride, the polymerization is initiated by +CH2CH2Cl. [] Compared to other catalysts, rhenium pentachloride demonstrates strong Lewis acidity and a large counterion size, influencing the polymerization kinetics. []
Q3: Can rhenium pentachloride catalyze olefin metathesis reactions?
A3: While not explicitly stated in the provided abstracts, rhenium pentachloride, in combination with tetrabutyltin, catalyzes the disproportionation of pent-2-ene. [] This reaction, while not strictly olefin metathesis, involves similar bond breaking and forming processes, suggesting a potential for rhenium pentachloride in metathesis catalysis.
Q4: What other catalytic activities does rhenium pentachloride exhibit?
A4: Rhenium pentachloride also catalyzes the oligomerization of olefins and both the cyclization and oligomerization of acetylenes. [] This highlights the versatility of rhenium pentachloride in promoting diverse organic transformations.
Q5: Is rhenium pentachloride stable in air?
A5: Rhenium pentachloride is sensitive to both air and moisture. [, ] Exposure to air can lead to oxidation, forming rhenium(VI) species like ReOCl6^2-. [] Handling under inert atmosphere is crucial to maintain its integrity.
Q6: What is the outcome of reacting rhenium pentachloride with sulfur dioxide or arsenic(III) oxide?
A7: These reactions result in mixtures of rhenium(VI) oxide tetrachloride (ReOCl4) and rhenium(III) chloride (ReCl3), indicating a redox process. [] This highlights the potential of rhenium pentachloride to act as an oxidizing agent.
Q7: How does rhenium pentachloride react with tin(II) chloride?
A8: Rhenium pentachloride is quantitatively reduced by anhydrous tin(II) chloride to rhenium(III) chloride (ReCl3). [] This further illustrates its participation in redox reactions.
Q8: What is the molecular geometry of rhenium pentachloride?
A9: In the gas phase, rhenium pentachloride exists as a monomer with D3h symmetry, as confirmed by infrared (IR) and UV-Vis spectroscopy in argon and nitrogen matrices. [] This implies a trigonal bipyramidal structure for the molecule.
Q9: Are there any spectroscopic data available for rhenium pentachloride?
A10: Yes, IR and UV-Vis spectroscopic data are available for rhenium pentachloride, particularly in the context of its monomeric form in gas-phase matrices. [] Additionally, IR spectroscopic studies have been used to characterize rhenium pentachloride complexes with ligands like phosphoryl chloride (POCl3), [] pyridine, [] and 18-crown-6. []
Q10: Have any computational studies been performed on rhenium pentachloride?
A11: While the provided abstracts do not mention specific computational studies, the kinetic analysis performed on the styrene polymerization catalyzed by rhenium pentachloride [, ] suggests the potential for applying computational methods to further investigate the reaction mechanism and the influence of solvent dielectric constant on the propagation constant. []
Q11: How does the addition of ethyl monochloroacetate affect styrene polymerization catalyzed by rhenium pentachloride?
A12: While not explicitly detailed in the abstracts, the research on the effect of ethyl monochloroacetate on this reaction [] suggests that modifying the reaction environment can influence the polymerization process. Studying such effects can provide insights into the structure-activity relationship and guide the optimization of reaction conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


